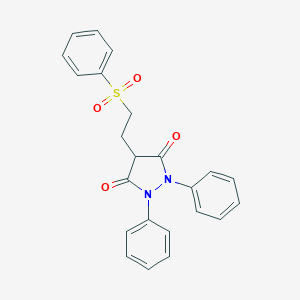

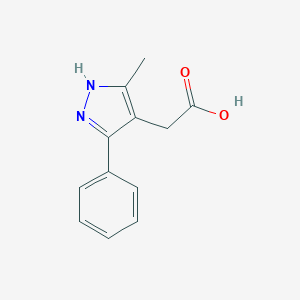

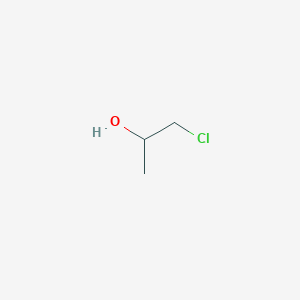

(5-methyl-3-phenyl-1H-pyrazol-4-yl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrazole derivatives is a topic of interest in several studies. For instance, the synthesis of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid is achieved through the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine, followed by basic hydrolysis to yield the corresponding acid . Another study describes a one-pot, four-component condensation to synthesize 3-(5-amino-3-methyl-1H-pyrazol-4-yl)-3-arylpropanoic acid derivatives using an ionic liquid as the solvent, which is noted for its excellent yields and environmentally friendly approach . These methods demonstrate the versatility and adaptability of synthetic routes to obtain pyrazole derivatives.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is elucidated using various spectroscopic and analytical techniques. Single-crystal X-ray diffraction is employed to determine the crystal structure of the synthesized compounds, revealing details such as space group, conformation, and molecular packing . Additionally, spectral studies, including 1H and 13C NMR, FT-IR spectroscopy, and mass spectrometry, are used to establish the structure of these compounds . Theoretical studies, such as density functional theory (DFT) calculations, complement the experimental data by predicting chemical shifts and electronic transitions within the molecules .

Chemical Reactions Analysis

The chemical reactivity of pyrazole derivatives is explored through various reactions. The acid hydrolysis of an oxazolone derivative to yield an acrylic acid derivative showcases the chemical transformations that pyrazole compounds can undergo . The formation of hydrogen-bonded dimers in the solid state of one of the compounds indicates the potential for intermolecular interactions, which can influence the compound's reactivity and stability .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are characterized through thermal gravimetric analysis, which provides insights into their thermal stability . The experimental data are supported by theoretical calculations, such as HOMO-LUMO energy levels, which give an understanding of the electronic properties and potential reactivity of the molecules . The crystal packing and conformational analysis reveal how different substituents on the pyrazole ring can affect the overall stability and physical properties of these compounds .

Wissenschaftliche Forschungsanwendungen

-

Pharmaceutical Research

- A derivative of 5-methyl-1-phenyl-1H-pyrazole, specifically 5-methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one, was synthesized and characterized . This compound was prepared by the reaction of 3-phenyl-1-(thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-amine with 3-acetyl-2H-chromen-2-one in the presence of FeCl3-SiO2 as a catalyst in refluxing ethanol for 6 hours . The structure of the new synthesized compound was characterized by 1H-, 13C- NMR, IR spectroscopy, mass-spectrometry, and elemental analysis .

- The compound and its derivatives have shown diverse biological and pharmacological activities, such as antimicrobial, anticonvulsant, anticancer, and antiviral activities . They have also been investigated and applied in fluorescence sensors .

-

Anticoagulant Drug Discovery

- 5-phenyl-1H-pyrazole-3-carboxylic acid derivatives have been defined as privileged fragments for FXIa inhibitors’ lead discovery . FXIa is suggested as a major target for anticoagulant drug discovery because of reduced risk of bleeding .

- The 2-methylcyclopropanecarboxamide group of the lead compound 7za makes 2 direct hydrogen bonds with Tyr58B and Thr35 in the FXIa backbone, making 7za binds to FXIa in a highly efficient manner . The lead compound 7za exhibited good in vitro inhibitory potency against FXIa and excellent in vitro coagulation activities .

-

Herbicide Development

-

Herbicide Optimization

- A study was conducted to enhance the potency of quinclorac, a herbicide, by synthesizing twenty-five derivatives containing 3-methyl-1H-pyrazol-5-yl . The compound 1,3-dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate (10a) showed excellent inhibition effect on barnyard grass in greenhouse experiments . The herbicidal activity of 10a on barnyard grass at 150 g/ha was found to be equal to 300 g/ha quinclorac in fields in 2019 and 2020 .

-

Medicinal Chemistry

- 1-Phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone were prepared quantitatively via a scalable solvent-free reaction of corresponding hydrazine derivative with ethyl acetoacetate . These compounds have been widely used owing to their anticancer, antioxidant, herbicidal, insecticidal, anticonvulsant antihelmintic, anti-inflammatory, and antiviral activity . 1-phenyl-3-methyl-5-pyrazolone, named Edaravone (Radicava), is a novel antioxidant and an intravenous medication used to help with recovery following a stroke and to treat amyotrophic lateral sclerosis (ALS) .

-

Organic Synthesis

-

Optimization of Herbicides

- A study was conducted to enhance the potency of quinclorac, a herbicide, by synthesizing twenty-five derivatives containing 3-methyl-1H-pyrazol-5-yl . The compound 1,3-dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate (10a) showed excellent inhibition effect on barnyard grass in greenhouse experiments . The herbicidal activity of 10a on barnyard grass at 150 g/ha was found to be equal to 300 g/ha quinclorac in fields in 2019 and 2020 .

-

Medicinal Chemistry

- 1-Phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone were prepared quantitatively via a scalable solvent-free reaction of corresponding hydrazine derivative with ethyl acetoacetate . These compounds have been widely used owing to their anticancer, antioxidant, herbicidal, insecticidal, anticonvulsant antihelmintic, anti-inflammatory, and antiviral activity . 1-phenyl-3-methyl-5-pyrazolone, named Edaravone (Radicava), is a novel antioxidant and an intravenous medication used to help with recovery following a stroke and to treat amyotrophic lateral sclerosis (ALS) .

-

Organic Synthesis

Eigenschaften

IUPAC Name |

2-(5-methyl-3-phenyl-1H-pyrazol-4-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-8-10(7-11(15)16)12(14-13-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFBKFHZHKVPERM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C2=CC=CC=C2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-methyl-3-phenyl-1H-pyrazol-4-yl)acetic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Naphtho[2,1-g][1,3]benzodioxole](/img/structure/B90616.png)

![(1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol](/img/structure/B90631.png)